molecular formula C11H7BrFNO B3271687 Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- CAS No. 552331-21-2

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Número de catálogo: B3271687
Número CAS: 552331-21-2
Peso molecular: 268.08 g/mol
Clave InChI: QMEPUSFVQXAIIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- is a useful research compound. Its molecular formula is C11H7BrFNO and its molecular weight is 268.08 g/mol. The purity is usually 95%.
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Propiedades

IUPAC Name

(5-bromo-2-fluorophenyl)-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-7-3-4-9(13)8(6-7)11(15)10-2-1-5-14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEPUSFVQXAIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, stability, and reactivity of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone, a heterocyclic ketone of significant interest to the pharmaceutical and materials science sectors. The presence of a pyrrole ring, a fluorinated aromatic system, and a reactive bromine handle makes this molecule a versatile scaffold for drug discovery and a valuable intermediate in chemical synthesis. This document synthesizes available data on analogous structures and established chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals. We delve into its physicochemical characteristics, present a detailed stability profile under various stress conditions, and outline robust experimental protocols for its evaluation.

Introduction and Molecular Overview

(5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone belongs to a class of diaryl ketones featuring a unique combination of functional moieties. The core structure consists of a pyrrole ring linked via a ketone bridge to a 5-bromo-2-fluorophenyl group. This specific arrangement of atoms imparts a distinct electronic and steric profile, making it a compound of interest for medicinal chemistry.

Nitrogen-containing heterocycles, particularly the pyrrole scaffold, are key structural motifs in a vast number of drugs and biologically active molecules, known for activities ranging from anti-inflammatory to anticancer.[1][2] The inclusion of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Furthermore, the bromo-substituent serves as a crucial synthetic handle for derivatization, enabling the exploration of chemical space through cross-coupling reactions.[5]

This guide serves to elucidate the foundational chemical nature of this compound, providing a basis for its effective use in research and development.

Caption: A comprehensive workflow for assessing the chemical stability of the target compound.

Thermal Stability

The molecule is expected to possess good thermal stability, a property enhanced by its aromatic nature. However, high temperatures can induce decomposition. Pyrrole-containing compounds can have decomposition temperatures well above 200°C. [6][7]Thermogravimetric Analysis (TGA) is the standard method to determine the onset of thermal decomposition, providing critical data for handling during synthesis and formulation processes that may involve heating.

Hydrolytic Stability

The ketone functional group is the primary site susceptible to hydrolysis, although it is generally stable under neutral conditions. In strongly acidic or basic media, cleavage of the C-C(O) bond could occur over time, but this is not typically a rapid process for diaryl ketones. The electron-withdrawing nature of the fluoro- and bromo-substituents may slightly increase the electrophilicity of the carbonyl carbon, potentially influencing its susceptibility to nucleophilic attack by water or hydroxide ions. [8]Forced degradation studies across a pH range (e.g., pH 2, 7, 9) are essential to quantify this liability.

Photostability

Aromatic ketones are known chromophores that can absorb UV radiation, potentially leading to photodegradation. The conjugated system spanning the pyrrole and phenyl rings suggests a susceptibility to degradation upon exposure to light. Photostability testing, following ICH Q1B guidelines, is crucial to determine if the compound requires protection from light during storage and handling.

Oxidative Stability

The pyrrole ring is generally more susceptible to oxidation than the phenyl ring. Exposure to oxidative agents (e.g., hydrogen peroxide, atmospheric oxygen over long periods) could lead to ring-opening or polymerization, resulting in discoloration and the formation of impurities.

Reactivity and Synthetic Considerations

The molecule's distinct functional groups offer multiple avenues for chemical modification, making it a valuable synthetic intermediate.

Caption: Key reactive sites on the (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone molecule.

  • Pyrrole Ring: The N-H proton is weakly acidic and can be deprotonated with a suitable base for N-alkylation or N-arylation. The ring itself is electron-rich and susceptible to electrophilic substitution, although the acyl group is deactivating.

  • Bromo-Fluorophenyl Ring: The carbon-bromine bond is the most synthetically versatile site. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of new functional groups. This is a cornerstone of modern medicinal chemistry for generating libraries of analogs.

  • Ketone Carbonyl: The carbonyl group can be reduced to a secondary alcohol or undergo various nucleophilic addition reactions.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality for each step is explained to provide a deeper understanding beyond simple instruction.

Protocol 5.1: Determination of Thermal Stability by TGA
  • Objective: To determine the temperature at which the compound begins to degrade.

  • Rationale: TGA measures mass loss as a function of temperature. A sharp decrease in mass indicates decomposition. This data is vital for defining maximum processing temperatures.

  • Methodology:

    • Instrument Setup: Calibrate the TGA instrument using appropriate standards for mass and temperature.

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or aluminum TGA pan.

    • Analysis Conditions:

      • Place the pan in the TGA furnace.

      • Purge with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent thermo-oxidative degradation.

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.

    • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss (T_d5%) occurs.

Protocol 5.2: Forced Degradation Study (ICH Q1B)
  • Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

  • Rationale: Subjecting the compound to stress conditions that are harsher than standard storage conditions accelerates degradation, allowing for rapid identification of likely degradants. An HPLC method that can separate the parent compound from all major degradants is considered "stability-indicating."

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Stress Conditions (run in parallel):

      • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C for 24 hours.

      • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL. Keep at room temperature for 8 hours.

      • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

      • Photostability: Expose the solid compound and a solution (~0.1 mg/mL in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

      • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

    • Sample Analysis:

      • At designated time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples.

      • Analyze all samples (including unstressed controls) by a reverse-phase HPLC method with UV detection (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid).

    • Data Evaluation:

      • Calculate the percentage of degradation in each condition.

      • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with degradants.

      • Use LC-MS to identify the mass of major degradation products to propose degradation pathways.

Handling, Storage, and Safety

  • Safety: Based on analogous compounds, (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone should be handled with standard laboratory precautions. [9]It may cause skin and eye irritation. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

  • Storage: Based on the stability profile, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent hydrolytic, oxidative, and photolytic degradation. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended. [9]

Conclusion

(5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone is a molecule with significant potential, underpinned by its unique structural features. Its physicochemical properties suggest it is a lipophilic, solid compound amenable to standard organic chemistry techniques. The stability profile indicates a robust molecule under typical conditions but highlights potential liabilities to light, strong oxidizers, and extreme pH, which must be managed during its lifecycle. Its rich reactivity, particularly at the bromine position, makes it an exceptionally valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science. The protocols and insights provided in this guide offer a solid framework for the effective and safe utilization of this promising chemical entity.

References

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An In-Depth Technical Guide to the Crystallographic Structure Analysis of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide (CAS 552331-21-2)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solid-State Characterization in Modern Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical hurdles is the comprehensive understanding of the active pharmaceutical ingredient (API) in its solid state. The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1] Consequently, a thorough crystallographic analysis is not merely a regulatory requirement but a cornerstone of rational drug design and development.[2] This guide provides a detailed, experience-driven framework for the crystallographic structure analysis of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide, a molecule with structural motifs suggestive of potential pharmacological activity.

Part 1: Molecular Blueprint and Crystallization Propensity

Structural Features of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide

A cursory examination of the molecular structure of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide reveals several key features that will likely influence its crystallization behavior and ultimate crystal packing:

  • Hydrogen Bond Donors and Acceptors: The secondary amide (N-H) is a potent hydrogen bond donor. The amide carbonyl (C=O), the benzophenone carbonyl (C=O), the ether oxygen, and the tertiary amine nitrogen are all potential hydrogen bond acceptors. This rich array of hydrogen bonding functionalities suggests a high probability of forming robust, well-defined crystal lattices.

  • Aromatic Systems: The two phenyl rings provide opportunities for π-π stacking interactions, which can further stabilize the crystal structure.

  • Conformational Flexibility: The diethylaminoethyl and ethoxy acetamide linkers introduce significant conformational flexibility. This can lead to multiple low-energy conformations, potentially resulting in polymorphism—the existence of multiple crystal forms with different arrangements of the same molecule.[1]

The Significance of Polymorphism

Different polymorphs of an API can exhibit markedly different physical properties, which can have profound implications for its therapeutic efficacy and safety.[1] For instance, a more soluble polymorphic form may lead to higher bioavailability, while a more stable form is crucial for ensuring a long shelf-life and consistent product quality. Therefore, a comprehensive crystallographic analysis must include a thorough screening for potential polymorphs.[3]

Part 2: A Strategic Approach to Crystallographic Analysis

The following sections outline a systematic workflow for the crystallographic characterization of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide.

Synthesis and Purification: The Foundation of Quality Crystals

High-quality single crystals, the gold standard for structure determination, can only be grown from highly pure material. A plausible synthetic route for N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide involves the acylation of 4-aminobenzophenone.[4]

Illustrative Synthetic Pathway:

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Final Product Synthesis 4-aminobenzophenone 4-aminobenzophenone Intermediate N-(4-benzoylphenyl)-2-bromoacetamide 4-aminobenzophenone->Intermediate Pyridine, CH2Cl2 Bromoacetyl_bromide Bromoacetyl_bromide Bromoacetyl_bromide->Intermediate Final_Product N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide Intermediate->Final_Product 2-(diethylamino)ethanol, Base

Caption: A potential two-step synthesis of the target compound.

Protocol for Purification:

  • Initial Purification: The crude product should be purified by column chromatography on silica gel.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Purity Assessment: The purity of the final compound should be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to be >99.5% before proceeding to crystallization screening.

Crystallization Screening: The Quest for Single Crystals

A systematic crystallization screen is essential to identify conditions that yield diffraction-quality single crystals.

Experimental Protocol:

  • Prepare a stock solution of the purified compound in a volatile solvent (e.g., dichloromethane or acetone).

  • Aliquot the stock solution into multiple small vials.

  • Add a variety of anti-solvents with different polarities to each vial.

  • Allow the vials to stand undisturbed at different temperatures (e.g., room temperature, 4°C).

  • Monitor the vials regularly for crystal growth.

Table 1: Illustrative Crystallization Screening Conditions

TrialSolvent System (v/v)Temperature (°C)MethodResult
1Dichloromethane/Hexane25Slow EvaporationAmorphous precipitate
2Acetone/Water4Slow CoolingMicrocrystalline powder
3Ethanol/Water25Vapor DiffusionSmall needles
4Isopropanol4Slow EvaporationDiffraction-quality prisms
5Acetonitrile25Slow EvaporationOily residue
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Atomic Arrangement

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles.[5][6]

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays.[5] The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

  • Structure Refinement: The initial structural model is refined to improve the agreement between the observed and calculated diffraction data.

Table 2: Hypothetical Crystallographic Data for N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide

ParameterValue
Chemical formulaC23H30N2O3
Formula weight382.50
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.54, 15.23, 13.87
β (°)98.5
V (ų)2201.5
Z4
ρ (calculated) (g/cm³)1.154
R-factor0.045
Powder X-ray Diffraction (PXRD): A Versatile Tool for Solid-State Analysis

PXRD is an essential technique for the characterization of polycrystalline materials.[7][8] It is particularly useful for:

  • Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification.[8]

  • Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms.

  • Polymorph Screening: By comparing the PXRD patterns of samples obtained from different crystallization conditions, new polymorphs can be identified.[3][9]

G cluster_0 PXRD Workflow Sample_Prep Sample Preparation (Grinding) Data_Collection Data Collection (Diffractometer) Sample_Prep->Data_Collection Phase_ID Phase Identification (Database Comparison) Data_Collection->Phase_ID Quant_Analysis Quantitative Analysis (Rietveld Refinement) Phase_ID->Quant_Analysis Report Final Report Quant_Analysis->Report

Caption: A typical workflow for powder X-ray diffraction analysis.

Part 3: From Structure to Function: Interpreting the Crystallographic Data

The solved crystal structure provides a wealth of information that can be used to understand the physicochemical properties of the API.

Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing will reveal the network of intermolecular interactions that hold the molecules together. This includes identifying all hydrogen bonds, π-π stacking interactions, and van der Waals forces. Understanding these interactions is crucial for predicting the stability of the crystal lattice.

Molecular Conformation

The crystal structure reveals the preferred conformation of the molecule in the solid state. This information can be valuable for understanding its interaction with its biological target.

Linking Crystal Structure to Pharmaceutical Properties

The insights gained from the crystallographic analysis can be directly correlated with key pharmaceutical properties:

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice affects the energy required to break the lattice and dissolve the compound.

  • Stability: A more stable crystal lattice, with stronger intermolecular interactions, will result in a more physically stable solid form that is less likely to convert to other polymorphs over time.

  • Mechanical Properties: The arrangement of molecules in the crystal can influence the material's mechanical properties, such as its tabletability.

Conclusion: A Critical Step in De-risking Drug Development

A comprehensive crystallographic structure analysis of N-(4-benzoylphenyl)-2-[2-(diethylamino)ethoxy]acetamide is an indispensable component of its development as a potential drug candidate. By providing a detailed understanding of its solid-state properties, this analysis enables the selection of the optimal crystalline form for further development, thereby mitigating risks and ensuring the development of a safe, effective, and stable pharmaceutical product. The methodologies and principles outlined in this guide provide a robust framework for achieving this critical objective.

References

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  • Semantic Scholar. (2022). Crystal Structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2- phenylacetamide. Retrieved from [https://www.semanticscholar.org/paper/Crystal-Structure-of-N-(2-Benzoyl-4%2C5-dimethoxyphen-Mihaylova-Todorov/a0e5b8d2e8e9c7c7f9d8e5a6b0c3d9e8e5a6b0c3]
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  • CNR Iris. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Retrieved from [Link]

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Methodological & Application

synthesis protocol for Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- (CAS: 552331-21-2)[1] Application: Advanced building block for medicinal chemistry, specifically utilized in the synthesis of microtubule formation inhibitors[2] and Pim kinase inhibitors[3].

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2-aroylpyrroles presents a unique regioselectivity challenge. Pyrrole is an electron-rich, π -excessive heterocycle. Attempting a standard Friedel-Crafts acylation using strong Lewis acids (such as AlCl 3​ ) typically results in the rapid polymerization of pyrrole, forming an intractable tar known as "pyrrole black"[4].

To circumvent this and achieve strict C2-regioselectivity, this protocol employs the Oddo Reaction —a specialized Grignard-based acylation.

  • Metallation: Pyrrole is treated with Ethylmagnesium Bromide (EtMgBr) to deprotonate the weakly acidic N-H (pKa ~16.5), evolving ethane gas and forming pyrrolylmagnesium bromide.

  • Directed Electrophilic Attack: Unlike alkali metal salts (e.g., sodium pyrrolide) which often lead to N-acylation, the highly covalent N-Mg bond in the Grignard intermediate acts as a directing template. The magnesium atom coordinates with the oxygen of the incoming 5-bromo-2-fluorobenzoyl chloride, rigidly holding the electrophile in proximity to the adjacent C2-carbon.

  • Rearrangement & Quench: The complex undergoes a highly regioselective C-C bond formation at the C2 position. A mild aqueous quench collapses the tetrahedral intermediate to yield the target methanone.

Reaction Workflow Diagram

G Pyrrole Pyrrole (Nucleophile) PyrrolylMgBr Pyrrolylmagnesium Bromide (Ambident Nucleophile) Pyrrole->PyrrolylMgBr + EtMgBr (0°C, THF) EtMgBr Ethylmagnesium Bromide (Deprotonating Agent) EtMgBr->PyrrolylMgBr Intermediate C2-Coordinated Tetrahedral Intermediate PyrrolylMgBr->Intermediate + Acyl Chloride (-78°C to RT) AcylChloride 5-Bromo-2-fluorobenzoyl Chloride (Electrophile) AcylChloride->Intermediate Product (5-Bromo-2-fluorophenyl) (1H-pyrrol-2-yl)methanone (Target Product) Intermediate->Product Aqueous NH4Cl Quench

Fig 1: Mechanistic workflow of the Oddo reaction for C2-acylation of pyrrole.

Reagent Matrix & Quantitative Data

Note: The following table is scaled for a 10.0 mmol standard synthesis. All glassware must be oven-dried and purged with inert gas (N 2​ or Ar) prior to use.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Pyrrole (Freshly distilled)67.091.00 eq0.67 g (0.69 mL)Starting Material / Nucleophile
Ethylmagnesium Bromide (3.0 M in Et 2​ O)133.271.05 eq3.50 mLDeprotonating Agent
5-Bromo-2-fluorobenzoyl chloride 237.451.00 eq2.37 gElectrophile
Tetrahydrofuran (THF) (Anhydrous)72.11Solvent30.0 mLReaction Medium
Ammonium Chloride (NH 4​ Cl) (Sat. Aq.)53.49Excess20.0 mLMild Quenching Agent
Target Product 268.081.00 eq2.68 gTheoretical Yield

Step-by-Step Execution Protocol

Phase 1: Formation of Pyrrolylmagnesium Bromide
  • Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, an addition funnel, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon three times.

  • Solvent & Substrate Addition: Inject anhydrous THF (20 mL) and freshly distilled pyrrole (0.69 mL, 10.0 mmol) into the flask. Cool the solution to 0 °C using an ice-water bath.

  • Metallation: Charge the addition funnel with EtMgBr (3.50 mL of a 3.0 M solution, 10.5 mmol). Add the Grignard reagent dropwise over 15 minutes.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 1 hour.

    • Causality & IPC: The slow addition controls the exothermic evolution of ethane gas. The solution will transition from colorless to a pale yellow, slightly turbid suspension, indicating the successful formation of the pyrrolyl Grignard complex. Using exactly 1.05 eq of EtMgBr ensures complete deprotonation without leaving excess Grignard reagent, which would otherwise react with the acyl chloride to form an unwanted tertiary alcohol byproduct.

Phase 2: Regioselective Acylation
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C.

  • Electrophile Addition: Dissolve 5-bromo-2-fluorobenzoyl chloride (2.37 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the pyrrolylmagnesium bromide suspension over 30 minutes.

  • Propagation: Maintain the reaction at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over an additional 2 hours.

    • Causality & IPC: 5-Bromo-2-fluorobenzoyl chloride is highly reactive. The cryogenic temperature (-78 °C) is critical to prevent diacylation and to suppress any attack at the C3 position, ensuring absolute C2-regioselectivity[4]. TLC analysis (Hexanes/EtOAc 3:1) should show the consumption of the acyl chloride and the appearance of a new, UV-active product spot (R f​ ~0.4).

Phase 3: Quench and Workup
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH 4​ Cl (20 mL).

    • Causality: A mild NH 4​ Cl quench is strictly required. Strong aqueous acids (like HCl) must be avoided, as the resulting product and any trace unreacted pyrrole are highly acid-sensitive and will rapidly degrade or oligomerize.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a crude solid.

Phase 4: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent to afford (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone as an off-white to pale yellow solid.

Analytical Characterization (Self-Validating Metrics)

To confirm the structural integrity and regioselectivity of the synthesized methanone, the following analytical signatures should be validated:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 267.97 and 269.97 (1:1 ratio, characteristic of the single bromine isotope pattern).

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ ~9.80 (br s, 1H, pyrrole N-H).

    • δ ~7.65 (dd, 1H, Ar-H, adjacent to Br and carbonyl).

    • δ ~7.55 (ddd, 1H, Ar-H).

    • δ ~7.15 (m, 1H, pyrrole C5-H).

    • δ ~7.05 (t, 1H, Ar-H, adjacent to F).

    • δ ~6.70 (m, 1H, pyrrole C3-H).

    • δ ~6.35 (m, 1H, pyrrole C4-H).

    • Validation Note: The absence of a signal at ~6.8 ppm (which would correspond to the C2-H of an unreacted or C3-acylated pyrrole) confirms strict C2-regioselectivity. The downfield shift of the remaining pyrrole protons confirms the attachment of the electron-withdrawing carbonyl group.

References[1] "eChemHub: Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-". eChemHub. URL: 2]">https://echemhub.com[2] "US20090275575A1 - Benzophenone derivatives useful for inhibiting formation of microtubule". Google Patents. URL: https://patents.google.com/patent/US20090275575A1/en[3] "US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use". Google Patents. URL: https://patents.google.com/patent/US8436001B2/en[4] Katritzky, A. R., et al. "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles". The Journal of Organic Chemistry (2003). ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo034331h

Sources

Application Notes & Protocols: Leveraging 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 552331-21-2) , a versatile and highly valuable building block in modern organic synthesis. Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2] This document details the strategic application of this boronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. We will dissect the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to effectively incorporate this key reagent into their synthetic workflows.

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a cornerstone of contemporary drug design. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents.[1][2] The synthesis of substituted pyrazoles is therefore a critical endeavor in pharmaceutical and agrochemical research.[1]

1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , hereafter referred to as Boc-Pyrazole-4-BPin , has emerged as a superior building block for creating C-C bonds at the 4-position of the pyrazole ring. Its structure offers two key advantages:

  • The Boronic Acid Pinacol Ester: This group is a stable, reliable, and highly reactive partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology celebrated for its functional group tolerance and robust nature.[3]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen ensures regiochemical control during coupling and enhances solubility in common organic solvents. It can be readily removed under acidic conditions post-coupling, providing a handle for further functionalization at the N1 position.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[4][5] Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X). This step forms a Pd(II) intermediate. The rate of this step is often influenced by the electron-donating and steric properties of the phosphine ligands on the palladium catalyst.[6]

  • Transmetalation: The boronic ester (Boc-Pyrazole-4-BPin), activated by a base, transfers the pyrazole moiety to the Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial, forming a more nucleophilic "ate" complex from the boronic ester, which facilitates the transfer of the pyrazole group to the palladium center.[4]

  • Reductive Elimination: In the final step, the two organic fragments (the aryl group from the halide and the pyrazole group) are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Pyrazole-B(OR)₂]⁻ PdII_Both Ar-Pd(II)L₂-Pyrazole Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Pyrazole RedElim->Pd0 Product_output Coupled Product (Ar-Pyrazole) RedElim->Product_output ArX_input Aryl Halide (Ar-X) ArX_input->OxAdd Boronate_input Boc-Pyrazole-4-BPin + Base Boronate_input->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Application Data

The following protocols are representative examples for the use of Boc-Pyrazole-4-BPin in Suzuki-Miyaura couplings. Reaction conditions, particularly temperature and duration, may require optimization based on the specific substrates used.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a standard procedure for coupling Boc-Pyrazole-4-BPin with a generic aryl bromide.

Materials:

  • Boc-Pyrazole-4-BPin (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add Boc-Pyrazole-4-BPin, the aryl bromide, and the base (K₂CO₃ or Cs₂CO₃).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (PdCl₂(dppf)) followed by the degassed solvent system (dioxane and water).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 1-Boc-4-aryl-pyrazole product.

Scientist's Notes & Rationale:

  • Catalyst Choice: PdCl₂(dppf) is a robust and versatile pre-catalyst. The dppf ligand is both electron-rich and has a large bite angle, which facilitates the reductive elimination step and stabilizes the active catalyst.[6]

  • Base Selection: Cesium carbonate is often more effective than potassium carbonate due to its greater solubility in organic solvents and its ability to more effectively break up boronic ester aggregates.

  • Solvent System: The dioxane/water mixture is standard. Dioxane solubilizes the organic reagents, while water is essential for dissolving the base and facilitating the formation of the active boronate species.[3][7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[5]

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave-safe reaction vial, add Boc-Pyrazole-4-BPin (1.0 equiv), the aryl or heteroaryl halide (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv).[5]

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) and water (e.g., 3 mL DME, 1.2 mL water for a 0.5 mmol scale reaction).[5]

  • Reaction: Seal the vial under an inert atmosphere and place it in the microwave reactor. Irradiate at a set temperature (e.g., 90-120 °C) for 5-15 minutes.[5]

  • Workup & Purification: After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Representative Coupling Reactions

The following table summarizes typical results obtained using Boc-Pyrazole-4-BPin, demonstrating the versatility and efficiency of the methodology.

EntryCoupling Partner (Ar-X)Catalyst (mol%)BaseSolventTime (h)Yield (%)
14-BromotoluenePdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O1291
23-IodoanisolePd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O894
32-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O1685
44-Bromoacetophenone (Microwave)Pd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O0.287

Yields are for isolated, purified products and are representative. Actual results will vary based on substrate and specific conditions.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Beyond Suzuki: Other Potential Cross-Coupling Reactions

While Boc-Pyrazole-4-BPin is primarily used in Suzuki-Miyaura reactions, the pyrazole core can be involved in other cross-coupling transformations. For instance, after coupling and deprotection, the resulting N-H pyrazole can be a substrate for Buchwald-Hartwig amination to form N-aryl pyrazoles. Furthermore, while less common for boronic esters, related pyrazole stannanes or zincates could participate in Stille or Negishi couplings, respectively.[8]

Conclusion

1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an indispensable tool for the modern synthetic chemist, particularly in the fields of medicinal and materials chemistry. Its stability, reliability in Suzuki-Miyaura couplings, and the strategic utility of the Boc protecting group make it a preferred building block for accessing complex 4-substituted pyrazoles. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to leverage this reagent's full potential in their synthetic campaigns.

References

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis. Available at: [Link]

  • Mechanisms of Palladium-Catalyzed Suzuki Reaction | PDF - Scribd. Available at: [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O - The Royal Society of Chemistry. Available at: [Link]

  • An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF - ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. Available at: [Link]

  • Palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl halides and triflates - PubMed. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides - PubMed. Available at: [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - MDPI. Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing. Available at: [Link]

  • (Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce - IS MUNI. Available at: [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. Available at: [Link]

  • Click chemistry-based synthesis and anticancer activity evaluation of novel C-14 1,2,3-triazole dehydroabietic acid hybrids - PubMed. Available at: [Link]

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC. Available at: [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - MDPI. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Available at: [Link]

Sources

Application Note: Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- as a Polyfunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- (CAS: 552331-21-2)[1][2]

Structural Rationale & Pharmacophore Utility

In modern medicinal chemistry, the rapid generation of structurally diverse, patentable chemical space relies heavily on rationally designed building blocks[3]. Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- is a highly versatile heteroaryl-aryl ketone that embeds three distinct, orthogonal reactive handles within a low-molecular-weight framework.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmed precursor for complex pharmacophores (such as kinase inhibitors and CNS-active agents)[4][5].

  • The 5-Bromo Handle (Late-Stage Diversification): The aryl bromide is strategically positioned for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). Its meta-relationship to the ketone minimizes steric hindrance during the oxidative addition step of the catalytic cycle.

  • The 2-Fluoro Substituent (Conformational & Metabolic Control): Fluorine at the ortho position serves a dual purpose. Chemically, it activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles. Pharmacologically, it acts as a conformational lock via dipole-dipole interactions with the adjacent carbonyl oxygen, while also blocking oxidative metabolism (CYP450) at a metabolically vulnerable aryl position.

  • The Pyrrole-Ketone Core (Hinge-Binding Motif): The pyrrole NH acts as a potent hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This specific spatial arrangement is a privileged motif for binding the ATP-hinge region of various kinases (e.g., NIK, Pim kinases)[4][6]. Furthermore, the ketone can be condensed with hydrazines or amidines to yield fused heterocycles like pyrrolopyrimidines or pyrazoles.

Divergent Synthetic Workflows

The true value of this building block lies in its orthogonality. The following workflow demonstrates how a single scaffold can be divergently elaborated into distinct therapeutic classes.

Workflow BB (5-bromo-2-fluorophenyl) (1H-pyrrol-2-yl)methanone CAS: 552331-21-2 N_Alk N-Alkylation / Sulfonylation BB->N_Alk NaH, R-X / R-SO2Cl Pd_Cross Pd-Catalyzed Cross-Coupling BB->Pd_Cross Pd(dppf)Cl2, Ar-B(OH)2 Ketone_Mod Ketone Condensation (Heterocycle Fusion) BB->Ketone_Mod Hydrazines / Amidines Drug1 P-CAB Analogs & CNS Agents N_Alk->Drug1 Drug2 Targeted Kinase Inhibitors (e.g., NIK) Pd_Cross->Drug2 Drug3 Pyrrolo-pyrimidines / Triazolopyrimidines Ketone_Mod->Drug3

Figure 1: Divergent medicinal chemistry workflows utilizing the polyfunctional handles of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-.

Quantitative Physicochemical Profiling

To ensure your final library compounds remain within Lipinski's Rule of 5, it is critical to track the physicochemical contribution of the starting scaffold.

PropertyValuePharmacological Relevance
Molecular Formula C₁₁H₇BrFNOCore scaffold embedding halogens for target affinity.
Molecular Weight 268.08 g/mol Low MW provides a generous "budget" (~230 Da) for further elaboration.
LogP (Predicted) ~2.8Optimal baseline lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area 32.86 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration if targeting CNS indications[5].
H-Bond Donors / Acceptors 1 / 2Ideal starting profile for kinase hinge-region interactions[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and causality explanations are embedded to ensure high-fidelity execution and troubleshooting.

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

This protocol leverages the 5-bromo position to introduce diverse aryl/heteroaryl groups, a critical step in exploring the Structure-Activity Relationship (SAR) of the target binding pocket.

Reagents:

  • Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- (1.0 equiv, 1.0 mmol, 268 mg)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology & Causality:

  • Preparation: Charge a Schlenk flask with the pyrrole substrate, arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen over weaker bases (like Na₂CO₃) because its higher solubility in the aqueous phase ensures rapid formation of the reactive boronate complex, accelerating the transmetalation step.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

    • Causality: The bidentate dppf ligand provides a large bite angle (99°), which sterically forces the intermediate Pd(II) complex into a geometry that highly favors the final reductive elimination step, overcoming the steric hindrance of the ortho-fluoro group.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak (m/z 268/270 [M+H]⁺, 1:1 isotopic pattern) is consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: N-Alkylation of the Pyrrole Core

Functionalizing the pyrrole nitrogen is frequently used to tune the physicochemical properties of the drug candidate or to block metabolic liabilities.

Step-by-Step Methodology & Causality:

  • Deprotonation: Dissolve the pyrrole substrate (1.0 equiv) in anhydrous DMF (0.2 M) under N₂ at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole NH (pKa ~16.5). DMF, a polar aprotic solvent, strongly solvates the Na⁺ cation, leaving the resulting pyrrolide anion "naked" and highly reactive.

  • Electrophile Addition: Stir for 30 minutes until H₂ evolution ceases. Add the desired alkyl halide (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The highly polar starting material spot (low Rf due to NH hydrogen bonding with silica) will disappear, replaced by a significantly less polar product spot (higher Rf).

  • Workup: Quench carefully with ice water to destroy excess NaH. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Target Application: Kinase Inhibition (NIK / NF-κB Pathway)

Pyrrole-aryl ketones and their cyclized derivatives are extensively documented as potent inhibitors of kinases, including the NF-κB-Inducing Kinase (NIK)[4] and Pim kinases[6][7]. NIK is a critical node in the non-canonical NF-κB signaling pathway, making it a prime target for autoimmune diseases and B-cell malignancies.

Derivatives synthesized from Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl- act as competitive inhibitors at the ATP-binding hinge region of NIK, effectively halting the downstream inflammatory cascade.

Pathway Receptor TNFR Superfamily (e.g., BAFF-R, CD40) NIK NIK (NF-κB-Inducing Kinase) Receptor->NIK Receptor Activation IKKalpha IKKα Complex NIK->IKKalpha Phosphorylation Inhibitor Pyrrole-Derived NIK Inhibitor Inhibitor->NIK Competitive Binding at ATP Hinge Region p100 p100 Processing to p52 IKKalpha->p100 Phosphorylation & Ubiquitination NFkB RelB/p52 Heterodimer (Nuclear Translocation) p100->NFkB Proteasomal Cleavage Gene Target Gene Transcription (Inflammation / Survival) NFkB->Gene DNA Binding

Figure 2: The non-canonical NF-κB signaling pathway illustrating the pharmacological intervention point of pyrrole-derived NIK inhibitors synthesized from the title scaffold.

References

  • Castaneda, et al. "Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo." Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • Verzella, D., et al. "An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint." Mini-Reviews in Medicinal Chemistry, 2022. URL:[Link]

  • US Patent 8614206B2. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." (Details the use of 5-bromo-2-fluorobenzoyl derivatives in the synthesis of Pim kinase inhibitors). Google Patents.
  • US Patent Application 20030055085A1. "Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists." (Details the synthesis of CNS-active agents using 5-bromo-2-fluorobenzoyl chloride precursors). Google Patents.

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of a Substituted Pyrrolyl Methanone

Heterocyclic compounds containing the pyrrole nucleus are foundational scaffolds in medicinal chemistry and materials science, present in a vast array of natural products and pharmaceuticals.[1] The title compound, (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone, combines this privileged pyrrole moiety with a di-substituted phenyl ring through a carbonyl linker. This specific arrangement of functionalities—an electron-rich pyrrole, an electron-deficient and sterically hindered phenyl ring, and a conjugating ketone—presents a unique electronic and structural profile. Such molecules are often investigated as intermediates in the synthesis of more complex bioactive agents, making their unambiguous structural confirmation paramount.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[4] This application note provides a comprehensive, field-proven guide to the characterization of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. Beyond a simple listing of chemical shifts, this guide explains the causal relationships between the molecular structure and the observed spectral data, offering a robust protocol for researchers requiring definitive structural verification.

Foundational Principles: Predicting the NMR Landscape

A preliminary analysis of the molecule's structure allows for the prediction of its key NMR features. The molecule is comprised of two distinct aromatic systems connected by a carbonyl group (C=O).

  • 1H-Pyrrole-2-yl Moiety: The pyrrole ring is an electron-rich aromatic system. However, the directly attached carbonyl group is strongly electron-withdrawing, which will deshield the pyrrole protons and carbons, causing their signals to appear at a lower field (higher ppm value) than in unsubstituted pyrrole.[5] We anticipate three distinct proton signals for this ring (H-3, H-4, H-5) and a broader signal for the N-H proton, whose chemical shift is highly dependent on solvent and concentration.[6][7]

  • 5-Bromo-2-Fluorophenyl Moiety: This ring contains three substituents: the methanone group, a bromine atom, and a fluorine atom. The fluorine atom is highly electronegative and will exert a strong inductive withdrawing effect. Both fluorine and bromine have significant effects on the chemical shifts of adjacent carbon and proton atoms.[8][9][10][11] We expect three aromatic proton signals from this ring system, with complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • Carbonyl Linker: The ketone carbonyl carbon (C=O) is highly deshielded and will appear at a very low field in the ¹³C NMR spectrum, typically in the 180-200 ppm range.

The overall workflow for characterization is a systematic process from sample preparation to final structure validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation Prep Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C, 2D) of sample in 0.6 mL deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Tube Transfer to NMR tube Prep->Tube Acq_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Tube->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Proc Fourier Transform, Phasing, Baseline Correction Acq_2D->Proc Ref Reference Spectra (TMS or Solvent Residual Peak) Proc->Ref Assign_1D Assign 1D signals based on δ, multiplicity, and integration Ref->Assign_1D Assign_2D Correlate signals using 2D spectra for definitive assignment Assign_1D->Assign_2D Confirm Confirm Structure Assign_2D->Confirm

Caption: General workflow for NMR-based structural elucidation.

Experimental Protocols: Ensuring High-Quality Data

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is poor or if hydrogen bonding interactions with the pyrrole N-H are to be probed differently, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can influence chemical shifts, so it must be reported.[12][13][14][15]

  • Weighing: For ¹H NMR, weigh 5-10 mg of the sample. For a full suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is recommended.

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0.00 ppm. Alternatively, the residual solvent signal can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[16]

Protocol 2: NMR Data Acquisition

The following are recommended starting parameters for a 400 MHz spectrometer. These should be adjusted as needed to optimize signal-to-noise and resolution.

Table 1: Recommended NMR Acquisition Parameters

ExperimentParameterRecommended ValueRationale
¹H Pulse Programzg30Standard 30° pulse for quantitative measurement.
Number of Scans (NS)16Sufficient for good signal-to-noise for a mg-scale sample.
Relaxation Delay (D1)2 sAllows for adequate relaxation of protons between scans.
Spectral Width (SW)16 ppm (-2 to 14 ppm)Covers the full range of expected proton signals.
¹³C Pulse Programzgpg30Standard 30° pulse with proton broadband decoupling.
Number of Scans (NS)1024A higher number of scans is needed due to the low natural abundance (1.1%) of the ¹³C isotope.
Relaxation Delay (D1)2 sStandard delay; may need to be increased for quaternary carbons if they are of particular interest.
Spectral Width (SW)240 ppm (-10 to 230 ppm)Encompasses the full range of organic carbon signals, including the carbonyl.
COSY Pulse ProgramcosygpqfStandard gradient-selected, phase-sensitive COSY experiment.
Number of Scans (NS)4-8Typically sufficient for observing correlations.
HSQC Pulse Programhsqcedetgpsisp2.3Standard gradient-selected, multiplicity-edited HSQC for distinguishing CH/CH₃ from CH₂ signals.
Number of Scans (NS)8-16Provides good sensitivity for one-bond C-H correlations.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC for long-range C-H correlations.
Number of Scans (NS)16-32Requires more scans to detect the weaker, long-range correlations effectively.

Spectral Interpretation and Data Assignment

Note: The following chemical shifts are representative and may vary slightly based on solvent and experimental conditions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of unique protons, their electronic environment (chemical shift), neighboring protons (splitting pattern), and relative abundance (integration).

  • Pyrrole Protons:

    • N-H: A broad singlet is expected around 9.5-10.5 ppm (in CDCl₃), exchangeable with D₂O. Its breadth is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

    • H-5: This proton is ortho to the electron-withdrawing carbonyl group and adjacent to the ring nitrogen, leading to significant deshielding. It is expected to be a doublet of doublets around 7.1-7.3 ppm.

    • H-3: This proton is meta to the carbonyl group. It is expected to be a doublet of doublets around 7.0-7.2 ppm.

    • H-4: This proton is beta to both the nitrogen and the carbonyl group and is typically the most shielded of the pyrrole ring protons. It is expected to be a triplet (or more accurately, a doublet of doublets with similar J-couplings) around 6.4-6.6 ppm.

  • Phenyl Protons:

    • The three protons on the phenyl ring will exhibit complex splitting due to both H-H and H-F couplings.

    • H-3': This proton is ortho to the fluorine and meta to the bromine. It will be a doublet of doublets, expected around 7.6-7.8 ppm.

    • H-6': This proton is ortho to the bromine and meta to the fluorine. It will also be a doublet of doublets, expected around 7.4-7.6 ppm.

    • H-4': This proton is ortho to the bromine and ortho to the fluorine, resulting in a complex multiplet, likely a triplet of doublets, around 7.1-7.3 ppm.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
N-H~10.1br s-1H
H-3'~7.70ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.51H
H-6'~7.50ddJ(H,H) ≈ 8.5, J(H,H) ≈ 2.51H
H-4'~7.20tdJ(H,H) ≈ 8.5, J(H,F) ≈ 8.51H
H-5~7.15ddJ ≈ 2.8, 1.71H
H-3~7.05ddJ ≈ 4.0, 1.71H
H-4~6.50ddJ ≈ 4.0, 2.81H
¹³C NMR and DEPT Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. DEPT-135 experiments are invaluable for distinguishing carbons with an odd number of attached protons (CH, CH₃, positive phase) from those with an even number (CH₂, negative phase). Quaternary carbons do not appear in DEPT spectra.

  • Carbonyl Carbon (C=O): Expected as a low-intensity quaternary signal around 185-195 ppm.

  • Phenyl Carbons:

    • C-2' (C-F): Will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 250 Hz), expected around 160-165 ppm.

    • C-1', C-5' (C-Br): These quaternary carbons will be influenced by the adjacent substituents. C-1' will show a smaller C-F coupling.

    • C-3', C-4', C-6': These CH carbons will also exhibit smaller C-F couplings (²JCF, ³JCF), aiding in their assignment. Aromatic carbons typically resonate between 110-150 ppm.[17]

  • Pyrrole Carbons:

    • C-2 (C-CO): The carbon bearing the carbonyl will be a downfield quaternary signal, around 130-135 ppm.

    • C-5: The CH carbon adjacent to the nitrogen, expected around 125-130 ppm.

    • C-3, C-4: The remaining two CH carbons, expected in the 110-120 ppm range.

Table 3: Representative ¹³C NMR Data (101 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)DEPT-135C-F Coupling (J, Hz)
C=O~188.0absent-
C-2'~162.5absentd, ¹JCF ≈ 255
C-1'~138.0absentd, ²JCF ≈ 4
C-3'~135.0CH (+)d, ³JCF ≈ 9
C-2~132.0absent-
C-6'~130.0CH (+)d, ⁴JCF ≈ 3
C-5~128.0CH (+)-
C-5'~118.5absentd, ²JCF ≈ 25
C-4'~118.0CH (+)d, ²JCF ≈ 22
C-3~115.0CH (+)-
C-4~112.0CH (+)-
2D NMR: The Key to Unambiguous Connectivity

For a molecule with multiple aromatic signals, 2D NMR is essential for definitive assignment.[18][19][20][21]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled. It will show cross-peaks connecting H-3 with H-4, and H-4 with H-5, confirming the pyrrole ring's proton network. It will also show correlations between the adjacent protons on the phenyl ring (e.g., H-3' to H-4', H-4' to H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It provides a direct and unambiguous link between the assignments in the ¹H and ¹³C spectra. For example, the proton at ~6.50 ppm will show a cross-peak to the carbon at ~112.0 ppm, definitively assigning them as H-4 and C-4, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular skeleton by showing correlations between protons and carbons over 2 to 3 bonds. Key expected correlations that connect the molecular fragments are:

    • Pyrrole H-3 to the carbonyl carbon (C=O) and C-5 .

    • Pyrrole H-5 to the carbonyl carbon (C=O) and C-3 .

    • Phenyl H-3' to the carbonyl carbon (C=O) and C-1' .

    • The observation of correlations from both H-3 (pyrrole) and H-3' (phenyl) to the same carbonyl carbon unequivocally establishes the connectivity between the two ring systems.

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

Conclusion

The structural elucidation of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone is systematically achieved through a combination of 1D and 2D NMR techniques. ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, while COSY, HSQC, and particularly HMBC experiments are indispensable for confirming proton-proton and carbon-proton connectivities. The protocols and interpretive framework detailed in this note provide a self-validating system for researchers to confidently and accurately characterize this molecule and other structurally related compounds, ensuring high scientific integrity in synthetic and medicinal chemistry applications.

References

  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry.
  • Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics.
  • Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry.
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers. The Journal of Organic Chemistry. [Link]

  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. AIP Publishing. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

  • SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Science Publishing. [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [Link]

  • Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Pyrrole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. chem.wisc.edu. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. chem.ox.ac.uk. [Link]

  • Effects of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1, 4-pentadienes. ResearchGate. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. [Link]

  • Structure Elucidation by NMR. ETH Zurich. [Link]

  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. [Link]

  • Tables For Organic Structure Analysis. chem.ucla.edu. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. Canadian Science Publishing. [Link]

  • Synthesis, Crystal Structure, and DFT Study of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone. ResearchGate. [Link]

  • Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. ResearchGate. [Link]

  • 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

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Validation & Comparative

Validation of HPLC Assay for CAS 552331-21-2 Purity Determination: A Comparative Guide on Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

CAS 552331-21-2, chemically known as (5-Bromo-2-fluoro-phenyl)-(1H-pyrrol-2-yl)-methanone, is a highly specialized utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because the molecule features both bromine and fluorine substituents on an aromatic ring, its synthesis inevitably generates closely related halogenated impurities, such as des-bromo derivatives and positional isomers.

Accurate purity determination is a critical quality attribute. However, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods frequently struggle to separate these structurally similar impurities. This guide objectively compares the analytical performance of standard Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases for the purity determination of CAS 552331-21-2. It culminates in a self-validating experimental protocol aligned with the latest[2].

The Causality of Column Selection: C18 vs. PFP

Expertise & Experience Insight: In routine method development, analysts often default to C18 columns, which rely exclusively on hydrophobic (dispersive) interactions. While effective for diverse mixtures, C18 phases lack the rigid shape selectivity required to resolve halogenated positional isomers.

For a molecule like CAS 552331-21-2, which contains a highly polarizable bromo group and a strongly electronegative fluoro group, a Pentafluorophenyl (PFP) column introduces powerful orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient PFP ring of the stationary phase interacts strongly with the electron-rich pyrrole and the substituted phenyl rings of the analyte.

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on the PFP phase interact with the C-F and C-Br dipoles of the analyte, providing distinct retention shifts based on halogen positioning.

  • Shape Selectivity: The rigid, planar structure of the PFP phase provides superior steric recognition for ortho/meta/para halogenated isomers compared to the flexible alkyl chains of a C18 phase.

By switching from a C18 to a PFP column, we transition from a purely hydrophobic retention mechanism to a multi-modal interaction system, directly addressing the root cause of isomeric co-elution.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP chemistry for this specific application, we evaluated both columns using an identical mobile phase gradient (Water with 0.1% TFA and Acetonitrile). The quantitative performance metrics are summarized below.

Performance MetricStandard C18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)Regulatory Target (ICH)
Resolution ( Rs​ ) (API vs. closest isomer)1.15 (Co-elution)2.85 (Baseline separation) >1.5
Peak Tailing Factor ( Tf​ ) 1.451.08 ≤1.5
Theoretical Plates ( N ) 8,50014,200 >2,000
Signal-to-Noise (S/N) at LOQ 8:115:1 ≥10:1
Total Runtime 25 minutes15 minutes N/A

Experimental Protocol: PFP Method & ICH Q2(R2) Validation

Trustworthiness & Self-Validating System: The following protocol outlines the optimized PFP methodology and the step-by-step validation workflow required to prove the analytical procedure is "fit for purpose" according to the [3].

Step 1: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: Linear gradient to 80% B

    • 10.0 - 12.0 min: Hold at 80% B

    • 12.0 - 12.1 min: Return to 20% B

    • 12.1 - 15.0 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Crucial for controlling mobile phase viscosity and stabilizing π−π interactions).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyrrole-methanone system).

  • Injection Volume: 5 µL.

Step 2: Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of CAS 552331-21-2 reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a target concentration of 100 µg/mL.

  • Sample Preparation: Prepare the test sample identically to the standard.

Step 3: System Suitability Testing (SST)

Inject the standard solution in replicates of five before beginning the validation sequence. The system is considered self-validating and ready for analysis if:

  • Relative Standard Deviation (RSD) of the API peak area is ≤1.0% .

  • Tailing factor ( Tf​ ) is ≤1.5 .

  • Resolution ( Rs​ ) between CAS 552331-21-2 and its known des-bromo impurity is ≥2.0 .

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject the diluent blank and verify there are no interfering peaks at the retention time of CAS 552331-21-2. Perform forced degradation (acid, base, peroxide, heat, UV) to ensure the API peak is spectrally pure using a Photodiode Array (PDA) detector.

  • Linearity & Range: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 - 150 µg/mL). Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).

  • Precision (Repeatability): Perform six independent sample preparations at the 100% concentration level. The RSD of the final assay results must be ≤1.0% .

  • Limit of Detection (LOD) & Quantitation (LOQ): Utilizing the signal-to-noise ratio approach, dilute the standard until the S/N is approximately 3:1 for LOD and ≥10:1 for LOQ.

Method Workflow Visualization

HPLC_Workflow cluster_columns Stationary Phase Comparison Target Target Analyte: CAS 552331-21-2 (Fluorinated Pyrrole) C18 Standard C18 Column (Hydrophobic Only) Target->C18 PFP PFP Column (π-π & Dipole Interactions) Target->PFP Res_C18 Poor Isomeric Resolution (Rs < 1.5) C18->Res_C18 Res_PFP Optimal Resolution (Rs > 2.0) PFP->Res_PFP Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision Res_C18->Validation Res_PFP->Validation Outcome Validated Purity Assay for API Intermediates Validation->Outcome

Figure 1: Method development and ICH Q2(R2) validation workflow comparing C18 and PFP chemistries.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: mastercontrol.com URL: [Link]

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A Comparative Guide to the Bioavailability of Bromofluorophenyl vs. Chlorofluorophenyl Pyrroles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogen Substitution in Modulating Bioavailability

In modern drug discovery, the strategic incorporation of halogens is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Halogens such as fluorine, chlorine, and bromine can significantly alter key physicochemical properties including lipophilicity, metabolic stability, and target binding affinity.[3] Fluorine, often used to enhance metabolic stability and bioavailability, and chlorine, a common bioisostere for methyl groups, are prevalent in FDA-approved drugs.[4] The substitution of a chlorine atom with a bromine atom on a fluorophenyl pyrrole scaffold presents a nuanced strategic choice. This guide provides a comprehensive framework for researchers to experimentally compare the bioavailability of these two closely related compound classes, elucidating the subtle yet critical impact of this halogen switch.

We will explore the synthesis of representative compounds, their physicochemical characterization, and a suite of in vitro and in vivo assays designed to build a complete bioavailability profile. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to generating reliable comparative data.

Part 1: Synthesis and Physicochemical Characterization of Model Compounds

To conduct a meaningful comparison, it is essential to synthesize representative compounds from each class. A robust and versatile method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6]

Proposed Synthetic Pathway

The synthesis will commence with a commercially available 1,4-dicarbonyl compound and the respective halogenated anilines.

Caption: Paal-Knorr synthesis of target pyrrole compounds.

This pathway provides a direct and efficient route to the target bromofluorophenyl pyrrole (BFPP) and chlorofluorophenyl pyrrole (CFPP) analogs, ensuring high purity for subsequent biological evaluation.

Physicochemical Property Analysis

The choice between bromine and chlorine is expected to subtly alter key physicochemical properties that govern bioavailability. It is crucial to quantify these differences.

Table 1: Predicted and Experimental Physicochemical Properties

PropertyMethodBromofluorophenyl Pyrrole (BFPP)Chlorofluorophenyl Pyrrole (CFPP)Rationale for Impact on Bioavailability
Molecular Weight ( g/mol ) CalculatedHigherLowerAffects diffusion rates and passive transport.
LogP (Lipophilicity) RP-HPLC[7]Expected HigherExpected LowerHigher lipophilicity can increase membrane permeability but may decrease aqueous solubility.[8]
Aqueous Solubility (µg/mL) Kinetic Solubility AssayExpected LowerExpected HigherCritical for dissolution in the GI tract, a prerequisite for absorption.[9]
pKa Potentiometric Titration--The pyrrole nitrogen is generally non-basic; minimal difference expected.

The primary distinction lies in lipophilicity. Bromine is generally more lipophilic than chlorine, which could enhance membrane permeability but potentially reduce aqueous solubility, creating a classic trade-off in drug design.

Part 2: In Vitro Permeability Assessment

In vitro models provide a rapid and cost-effective means to predict a compound's potential for oral absorption by assessing its permeability across cellular or artificial membranes.[10][11]

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model assesses passive diffusion, which is a primary mechanism for drug absorption.[12][13] This cell-free assay measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[14]

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lecithin in dodecane and allow the solvent to evaporate, forming an artificial lipid membrane.[15]

  • Prepare Donor Solution: Dissolve BFPP and CFPP in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 500 µM.[15]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 16-18 hours at room temperature with gentle shaking.[14][15]

  • Quantify Compound Concentration: Measure the concentration of BFPP and CFPP in both the donor and acceptor wells using LC-MS/MS.[14] Lucifer yellow is used to assess membrane integrity.[13]

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells.

PAMPA_Workflow A 1. Coat Donor Plate with Lipid Membrane B 2. Add Compound (Donor Solution) A->B D 4. Assemble Sandwich & Incubate (16-18h) B->D C 3. Fill Acceptor Plate with Buffer C->D E 5. Disassemble Plates D->E F 6. Quantify Concentration (LC-MS/MS) E->F G 7. Calculate Pe (cm/s) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Caco-2 Cell Permeability Assay

The Caco-2 assay is the gold standard for predicting human intestinal absorption.[16] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[17][18]

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days until a differentiated monolayer is formed.[18]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Values should be ≥200 Ω·cm².[19]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): Add the test compound (BFPP or CFPP, typically at 10 µM) to the apical (A) side and measure its appearance on the basolateral (B) side over 2 hours. This mimics absorption into the bloodstream.[17][18]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral side and measure its appearance on the apical side. This assesses the extent of active efflux.[17]

  • Sample Analysis: Quantify compound concentrations in the donor and receiver compartments at various time points using LC-MS/MS.[18]

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp is calculated for both directions.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[17]

Table 2: Expected In Vitro Permeability Data

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
BFPP HigherHigher~Papp (A→B)~1High (Passive)
CFPP LowerLower~Papp (A→B)~1Moderate (Passive)
Propranolol (High Perm.) >15>20~20~1High
Atenolol (Low Perm.) <1<1<1~1Low

The higher predicted lipophilicity of the bromo-substituted compound (BFPP) is expected to translate into higher passive permeability in both the PAMPA and Caco-2 A→B assays.

Part 3: In Vivo Pharmacokinetic (PK) Evaluation

While in vitro assays are predictive, in vivo studies are essential to determine the actual bioavailability, which integrates absorption, distribution, metabolism, and excretion (ADME).[20] Rodent models, typically rats, are commonly used for these initial PK studies.[21][22]

Experimental Design: Rat Pharmacokinetic Study

A crossover study design is often employed, where the same group of animals receives both the test and reference compounds with a washout period in between. However, for discovery-phase compound comparison, a parallel design is more efficient.

  • Animal Model: Male Wistar rats (n=3-4 per group/route).[23]

  • Dosing Groups:

    • Group 1: BFPP, Intravenous (IV) bolus, 1 mg/kg (for absolute bioavailability).

    • Group 2: BFPP, Oral (PO) gavage, 10 mg/kg.[23]

    • Group 3: CFPP, Intravenous (IV) bolus, 1 mg/kg.

    • Group 4: CFPP, Oral (PO) gavage, 10 mg/kg.

  • Blood Sampling: Collect serial blood samples from the tail vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21][24]

  • Plasma Preparation & Analysis: Centrifuge blood samples to obtain plasma. Analyze plasma concentrations of BFPP and CFPP using a validated LC-MS/MS method.[21]

  • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis.

PK_Study_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_analysis Data Interpretation IV Group 1 & 3: IV Bolus (1 mg/kg) Blood Serial Blood Sampling (0-24h) IV->Blood PO Group 2 & 4: Oral Gavage (10 mg/kg) PO->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Params Calculate PK Parameters (AUC, Cmax, Tmax, T½) LCMS->PK_Params Bioavailability Determine Absolute Bioavailability (F%) PK_Params->Bioavailability

Caption: Workflow for the in vivo rodent pharmacokinetic study.

Key Pharmacokinetic Parameters

Table 3: Key Pharmacokinetic Parameters for Bioavailability Comparison

ParameterDescriptionExpected Outcome: BFPP vs. CFPP
Cmax Maximum observed plasma concentration.Potentially higher for BFPP due to faster absorption.
Tmax Time to reach Cmax.Potentially shorter for BFPP.
AUC (Area Under the Curve) Total drug exposure over time.Key comparator. Depends on the balance of absorption and clearance.
T½ (Half-life) Time for plasma concentration to decrease by half.May be longer for BFPP if metabolic stability is enhanced.
F% (Absolute Bioavailability) (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100The ultimate measure of comparison.

Conclusion and Interpretation

This guide outlines a systematic approach to comparing the bioavailability of bromofluorophenyl and chlorofluorophenyl pyrroles. The central hypothesis is that the increased lipophilicity of the bromo-substituted analog (BFPP) will lead to enhanced membrane permeability and potentially higher oral absorption compared to its chloro-counterpart (CFPP).

However, bioavailability is a complex interplay of factors.[11] While permeability may be higher, the potentially lower aqueous solubility of BFPP could limit its dissolution rate, which can become the rate-limiting step to absorption.[9] Furthermore, the larger bromine atom might introduce steric hindrance at metabolic sites, potentially reducing first-pass metabolism and increasing overall exposure, or it could alter binding to plasma proteins.

By systematically executing the described protocols—from synthesis and physicochemical profiling to rigorous in vitro and in vivo evaluation—researchers can generate a comprehensive data package. This allows for an evidence-based decision on whether the bromo-for-chloro substitution is a viable strategy to optimize the bioavailability of this particular chemical scaffold, providing critical insights for lead optimization and candidate selection in the drug development pipeline.

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026). Pharma Excipients. [Online].
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  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). GitHub Gists. [Online].
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026). MDPI. [Online].
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Online].
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Online].
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  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. [Online].
  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. (n.d.). Books. [Online].
  • Key contemporary considerations for halogens in drug discovery. (2026). PMC - NIH. [Online].
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations. [Online].
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Online].
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Online].
  • Considerations In In-Vivo Bioavailability Study Design. (n.d.). Pharmacy 180. [Online].
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  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Online].
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  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021). PMC. [Online].
  • Pharmacokinetic studies in mice or rats. (n.d.). Enamine. [Online].
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). [Source not specified]. [Online].
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec. [Online].
  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017). [Source not specified]. [Online].
  • In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. (2025). BioTeSys. [Online].
  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (n.d.). PMC. [Online].
  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Online].
  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. [Online].
  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (n.d.). [Source not specified]. [Online].
  • Debrominative chlorination of pyrroles. (n.d.). Google Patents. [Online].
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  • Video: Equivalence: In Vitro and In Vivo Bioequivalence. (2025). JoVE. [Online].
  • New synthesis of 3-fluoropyrroles. (2009). PubMed. [Online].
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  • Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles. (n.d.). RJWave.org. [Online].
  • Optimized structures of chloropyrroles with atom specification. (n.d.). ResearchGate. [Online].
  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (2024). MDPI. [Online].
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Online].
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). [Source not specified]. [Online].
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  • Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. (2025). PubMed. [Online].

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Benchmarking Kinase Inhibition of (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-methanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The confluence of a halogenated phenyl ring and a pyrrole methanone core presents a compelling scaffold for the exploration of novel kinase inhibitors. This guide provides a comprehensive framework for benchmarking the kinase inhibitory activity of derivatives based on the (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-methanone structure. We will delve into the rationale behind experimental design, present detailed protocols for robust in vitro assays, and explore the anticipated structure-activity relationships (SAR) that can guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of kinase inhibitor profiling.

The pyrrole ring system is a privileged structure in medicinal chemistry, serving as a foundational component in the design of numerous kinase inhibitors.[1] Its versatility allows for strategic modifications to achieve high potency and selectivity against a variety of kinase targets.[1] When coupled with a phenyl methanone substituent, this scaffold can be further functionalized to probe the intricate binding pockets of kinases, which play a pivotal role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1]

Strategic Approach to Benchmarking

A systematic evaluation of novel kinase inhibitors is paramount to understanding their therapeutic potential. Our proposed benchmarking strategy for (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-methanone derivatives encompasses a multi-tiered approach, beginning with broad-spectrum kinase profiling and culminating in detailed mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Selectivity & Mechanism of Action cluster_3 Phase 4: Cellular Activity A Synthesis of Derivative Library B High-Throughput Kinase Panel Screening (e.g., 200+ kinases) A->B Diverse substitutions on pyrrole & phenyl rings C IC50 Determination for Key Hits B->C Identify initial hits D Orthogonal Assay Confirmation C->D Validate with different assay format E Selectivity Profiling vs. Related Kinases D->E Confirm on-target activity F Mechanism of Action Studies (e.g., ATP competition) E->F Elucidate binding mode G Cell-Based Phosphorylation Assays F->G Assess target engagement in cells H Antiproliferative Assays in Cancer Cell Lines G->H Evaluate functional cellular outcome

Caption: A tiered workflow for benchmarking kinase inhibitor derivatives.

In-Depth Experimental Protocols

The integrity of any benchmarking study hinges on the robustness of its experimental protocols. What follows are detailed methodologies for key assays in the evaluation of our methanone derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified kinases.

Materials:

  • Purified kinase enzymes (e.g., from commercial vendors)

  • Kinase-specific peptide substrates

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[2]

  • (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-methanone derivatives (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2 µL of the compound dilution.

    • Add 2 µL of a solution containing the kinase and its specific peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (the concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately assessed).

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[2]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the newly formed ADP to ATP. Incubate for 30 minutes at room temperature.[2]

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal positively correlates with the amount of ADP produced and thus the kinase activity.[2]

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To assess the ability of a lead compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cancer cell line known to have active signaling through the target kinase.

  • Cell culture medium and supplements.

  • Lead (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-methanone derivative.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one specific for the phosphorylated form of the substrate and another for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The ratio of phosphorylated to total protein will indicate the extent of target inhibition.

Comparative Data and Structure-Activity Relationships (SAR)

While specific experimental data for (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-methanone derivatives is not yet publicly available, we can extrapolate potential SAR based on related pyrrole-containing kinase inhibitors.[3][4]

Table 1: Hypothetical Kinase Inhibition Data for Methanone Derivatives

Compound IDR1 (Pyrrole N1)R2 (Pyrrole C4)Target KinaseIC50 (nM)
Parent HHLck500
Deriv-01 MethylHLck250
Deriv-02 HAminoLck100
Deriv-03 MethylAminoLck25
Deriv-04 HHEGFR>10,000
Deriv-05 HHVEGFR-2>10,000

Anticipated SAR Insights:

  • Pyrrole Substitutions: Small alkyl groups on the pyrrole nitrogen (R1) may enhance potency, potentially by increasing lipophilicity and improving interactions within the ATP-binding pocket. Hydrogen bond donors, such as an amino group at the C4 position (R2), could significantly improve potency by forming key interactions with the kinase hinge region.[3]

  • Phenyl Ring Modifications: The 5-bromo and 2-fluoro substitutions on the phenyl ring are expected to influence the compound's conformation and electronic properties. The bromine atom can act as a hydrogen bond acceptor, while the fluorine atom can modulate the pKa of the pyrrole ring and improve metabolic stability. Further modifications to this ring could be explored to enhance selectivity for specific kinases.

  • Kinase Selectivity: The initial scaffold may exhibit broad activity. Strategic modifications will be necessary to achieve selectivity for a particular kinase or kinase family. For instance, extending from the core scaffold with moieties that can interact with regions outside the conserved ATP-binding site can confer selectivity.

Relevant Signaling Pathways

Understanding the cellular context in which a kinase inhibitor acts is crucial. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P_RTK Autophosphorylation RTK->P_RTK Grb2_SOS Grb2/SOS P_RTK->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Inhibitor (5-bromo-2-fluorophenyl)- 1H-pyrrol-2-yl-methanone Derivative Inhibitor->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: Simplified RTK signaling pathway and a potential point of inhibition.

Conclusion

The (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-methanone scaffold represents a promising starting point for the development of novel kinase inhibitors. The benchmarking guide presented here provides a comprehensive and scientifically rigorous framework for the synthesis, in vitro and cellular evaluation, and SAR elucidation of its derivatives. By adhering to these detailed protocols and a logical, tiered approach to screening, researchers can effectively navigate the path from initial hit identification to the development of potent and selective kinase inhibitors for therapeutic intervention.

References

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - PMC. (n.d.).
  • In Vitro Kinase Assays - Revvity. (n.d.).
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (2024, November 18).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed. (2010, January 1).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • TBK1 Kinase Assay - Promega Corporation. (n.d.).
  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay - ACS Publications. (2016, November 18).
  • Benchmarking substrate-based kinase activity inference using phosphoproteomic data - PMC. (n.d.).
  • Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles - RJWave.org. (n.d.).
  • Benchmarking cross-docking strategies for structure-informed machine learning in kinase drug discovery - Chodera lab. (2024, January 21).
  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - MDPI. (2011, June 14).
  • Application of Phenyl(1H-pyrrol-3-yl)methanone in Kinase Inhibitor Design - Benchchem. (n.d.).

Sources

A Comparative Guide to the Mass Spectrometry Validation of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Pharmaceutical Compounds

In the landscape of pharmaceutical development, the journey from synthesis to a market-ready drug is paved with rigorous analytical scrutiny. Each new chemical entity, such as (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone, a compound with potential applications in medicinal chemistry, must be thoroughly characterized. The validation of analytical procedures is not merely a regulatory formality; it is the cornerstone of quality control, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs).[1][2] Mass spectrometry (MS), prized for its exceptional sensitivity and specificity, has become an indispensable tool in this process.[3][4]

This guide provides an in-depth, experience-driven protocol for the validation of a quantitative method for (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it offers a comparative analysis against alternative analytical techniques, furnishing researchers and drug development professionals with the data and rationale needed to make informed decisions for their specific analytical challenges.

The Subject Compound: (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone

  • Structure: alt text

  • Molecular Formula: C₁₁H₇BrFNO

  • Monoisotopic Mass: 282.97 g/mol

  • Key Structural Features: This molecule possesses a brominated and fluorinated phenyl ring linked via a ketone to a pyrrole ring. These features dictate its chromatographic behavior and, critically, its mass spectrometric fragmentation pattern. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct marker for mass spectrometric identification.

Part 1: A Self-Validating LC-MS/MS Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] For quantifying an API like (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone, a triple quadrupole (QqQ) mass spectrometer coupled with UPLC is the workhorse, offering unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[5]

Experimental Workflow: From Sample to Result

The entire analytical process must be robust and reproducible. The following workflow outlines the key stages from sample preparation to data analysis.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Weighing of API Standard/Sample b Volumetric Dilution (e.g., Acetonitrile) a->b c Vortexing & Sonication for Dissolution b->c d Filtration (0.22 µm) into Autosampler Vial c->d e UPLC Injection d->e f Chromatographic Separation (C18 Column) e->f g Electrospray Ionization (ESI+) f->g h MRM Detection (Triple Quadrupole MS) g->h i Peak Integration h->i j Calibration Curve Generation i->j k Quantification of Analyte j->k l Reporting k->l

Caption: High-level workflow for the quantitative analysis of the target compound.

Detailed Step-by-Step Methodology

1. Instrumentation:

  • Chromatography: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)

2. Reagents and Materials:

  • (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3. Standard and Sample Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate stock solution to ensure unbiased validation.

4. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • MRM Transitions:

    • The protonated molecule [M+H]⁺ for C₁₁H₇⁷⁹BrFNO is m/z 283.98. For C₁₁H₇⁸¹BrFNO, it is m/z 285.98. We will target the more abundant ⁷⁹Br isotope.

    • Rationale for Fragment Selection: Collision-induced dissociation (CID) is expected to cleave the amide-like bond or the bond between the carbonyl and the phenyl ring. Predicted fragments would include the bromofluorophenyl carbonyl moiety or the pyrrole moiety.

    • Transition 1 (Quantitative): 284.0 → 204.0 (Loss of pyrrole)

    • Transition 2 (Confirmatory): 284.0 → 108.0 (Loss of bromofluorobenzoyl group)

Validation According to ICH Q2(R1) Guidelines

The validation process is a systematic series of experiments designed to prove that the method is fit for its purpose.[1][2][6][7]

Validation ParameterPurpose & CausalityExperimental ProtocolAcceptance Criteria
Specificity/Selectivity To ensure that the signal measured is unequivocally from the target analyte, free from interference from diluents, impurities, or degradation products. This is the foundation of a reliable method.Analyze blank samples (diluent only) and samples spiked with known related substances. Compare chromatograms to ensure no interfering peaks at the analyte's retention time.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response. This justifies the use of a calibration curve for quantification.Analyze a minimum of five calibration standards across the proposed range (e.g., 1-1000 ng/mL) in triplicate. Plot the peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995. Residuals should be randomly distributed around zero.
Accuracy To determine the closeness of the measured value to the true value. It reflects the systematic error of the method.Analyze QC samples at three concentration levels (low, medium, high) against a freshly prepared calibration curve. Perform this on three separate days.Mean recovery should be within 85-115% of the nominal value (90-110% for medium/high QCs).
Precision To assess the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Repeatability: Analyze six replicates of the medium QC sample on the same day. Intermediate Precision: Analyze three replicates of each QC level on three different days by different analysts.Relative Standard Deviation (RSD) should be ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This defines the lower boundary of the method's range.Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify this concentration with accuracy and precision experiments.The determined LOQ must meet the accuracy (80-120%) and precision (RSD ≤ 20%) criteria.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3.Visual confirmation of a detectable, reproducible peak.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temperature ±2°C).Vary one parameter at a time and analyze a medium QC sample. Assess the impact on peak area, retention time, and peak shape.The results should remain within the established precision and accuracy limits.

Part 2: Comparative Analysis with Alternative Methodologies

While LC-MS/MS offers premier performance, its operational complexity and cost are not always necessary or feasible. The choice of analytical technique should be a deliberate one, based on the specific requirements of the analysis.[4][5]

Alternative Analytical Platforms
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Principle: Separates compounds based on their interaction with the stationary phase, followed by detection using UV-Vis absorbance. The aromatic rings in the target compound make it an excellent candidate for UV detection.

    • Strengths: Robust, cost-effective, and ubiquitous in QC laboratories. It is less complex to operate and maintain than an MS system.

    • Weaknesses: Significantly lower sensitivity compared to MS. It also has lower specificity; co-eluting impurities with similar UV spectra can lead to inaccurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Suitable for volatile or semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase before MS detection.[8][9]

    • Strengths: Provides excellent chromatographic resolution.

    • Weaknesses: The target compound may have insufficient volatility and could potentially degrade at the high temperatures of the GC inlet, requiring derivatization. This adds complexity and potential for analytical error.

Performance Comparison

The following table provides an objective comparison of these techniques for the quantitative analysis of (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone.

Performance MetricLC-MS/MS (Triple Quadrupole)HPLC-UVGC-MS
Selectivity/Specificity Very High (based on m/z)Moderate (based on retention time & UV spectrum)High (based on m/z)
Sensitivity (Typical LOQ) Very High (pg/mL - low ng/mL)Low (µg/mL)High (ng/mL)
Throughput High (fast UPLC gradients)Moderate (longer HPLC run times)Low (longer run times, potential derivatization)
Robustness High (with proper maintenance)Very HighModerate (inlet and column maintenance is critical)
Cost (Instrument/Operational) High / HighLow / LowModerate / Moderate
Primary Application Bioanalysis, trace impurity quantification, definitive identificationRoutine QC, potency assays, purity checksVolatile impurity analysis
Decision-Making Framework

Choosing the right analytical tool is a critical decision. The following diagram illustrates a logical pathway for selecting the most appropriate method based on the analytical objective.

Analytical_Method_Selection cluster_decision Decision Points cluster_methods Recommended Method Start Define Analytical Goal isTrace Trace Analysis Required? (<1 µg/mL) Start->isTrace isVolatile Are Analytes Volatile / Thermally Stable? Start->isVolatile isBiofluid Is Matrix a Biofluid? (Plasma, Urine) isTrace->isBiofluid No LCMS Use LC-MS/MS isTrace->LCMS Yes isBiofluid->LCMS Yes HPLC Use HPLC-UV isBiofluid->HPLC No (Routine QC) isVolatile->isTrace No GCMS Use GC-MS isVolatile->GCMS Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The validation of an analytical method for a novel compound like (5-bromo-2-fluorophenyl)(1H-pyrrol-2-yl)methanone is a multi-faceted process that underpins drug quality and safety. For applications requiring high sensitivity and specificity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the unequivocal gold standard. Its ability to provide structural information via fragmentation and quantify at exceptionally low levels offers a level of confidence that other techniques cannot match.[3][4][5]

However, for routine quality control in a manufacturing environment where concentrations are high and the matrix is simple, a validated HPLC-UV method often provides a more practical and cost-effective solution. The key takeaway is that the method must be validated to be "fit for purpose." By understanding the inherent strengths and weaknesses of each technique, and by rigorously applying the principles outlined in guidelines such as ICH Q2(R1), scientists can ensure the integrity of their data and the quality of the products they develop.

References
  • Pozo, Ó. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society. [Link]

  • Coriolis Pharma. (2025). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

  • Longdom Publishing. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Shimadzu. (2026). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). Shimadzu. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • PubMed. (2017). Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. PubMed. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ASTM International. (n.d.). Identification and Quantitation of Brominated Fire Retardants. ASTM International. [Link]

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In-depth Technical Guide: Comparative Reactivity in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: March 2026

To Our Valued Researchers, Scientists, and Drug Development Professionals,

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A Researcher's Guide to Validating Computational Docking Models: A Case Study with Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating computational docking models, a critical process in modern drug discovery and chemical biology. While computational methods offer speed and cost-effectiveness in predicting ligand-protein interactions, their predictive power is only as robust as their experimental validation.[1] We will use the novel compound, Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, as a case study to illustrate the principles and methodologies for rigorous validation. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between in silico predictions and experimental reality.

The Imperative of Validation in Computational Docking

Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.[1] However, over-reliance on docking scores without experimental validation can lead to costly and time-consuming false positives in drug discovery pipelines.[2] Therefore, a multi-faceted validation approach is not just recommended; it is essential for ensuring the scientific rigor of any structure-based drug design project.

This guide will walk you through a self-validating system, from initial computational setup to orthogonal experimental verification, ensuring that your docking models are both predictive and reliable.

Part 1: The Computational Docking Workflow: A Self-Validating System

A robust computational docking workflow should be designed with validation in mind from the very beginning. This involves careful preparation of both the ligand and the receptor, selection of appropriate docking software, and a clear understanding of the limitations of the chosen scoring functions.

Ligand and Receptor Preparation: The Foundation of Accuracy

The quality of your input structures directly impacts the reliability of your docking results.

Ligand Preparation:

For our case study molecule, Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, the initial step is to generate a high-quality 3D conformation.

  • Step 1: 2D to 3D Conversion: Start with a 2D representation of the molecule and convert it to a 3D structure using software like ChemDraw or MarvinSketch, followed by energy minimization using a force field like MMFF94.

  • Step 2: Tautomer and Protonation State Generation: It is crucial to consider the relevant tautomeric and protonation states of the ligand at physiological pH (typically 7.4). Tools like LigPrep (Schrödinger) or the Open Babel toolkit can be used for this purpose. For our methanone derivative, the pyrrole nitrogen's protonation state is a key consideration.

  • Step 3: Conformational Search: Generate a diverse set of low-energy conformers for the ligand to account for its flexibility. This is particularly important for molecules with multiple rotatable bonds.

Receptor Preparation:

For this guide, we will hypothesize a protein target, for instance, a kinase with a known binding pocket. The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1]

  • Step 1: Structure Acquisition and Cleaning: Download the crystal structure from the PDB. It is crucial to remove any irrelevant molecules, such as crystallization artifacts and co-solvents.[2]

  • Step 2: Protonation and Tautomeric State Assignment: Assign appropriate protonation states to the protein residues, especially for histidine, aspartate, and glutamate, which can exist in different states at physiological pH.

  • Step 3: Binding Site Definition: Define the binding site for the docking calculations. This is typically done by creating a grid box around a co-crystallized ligand or by identifying the active site residues.[3]

The Docking Protocol: Choosing the Right Tools

The choice of docking software and algorithm can significantly influence the outcome. Different programs utilize different search algorithms and scoring functions, each with its own strengths and weaknesses.

A Comparative Overview of Common Docking Programs:

Docking ProgramSearch AlgorithmScoring Function PrinciplesKey Strengths
Glide (Schrödinger) Hierarchical search protocolEmpirical (ChemScore-like)High accuracy in pose prediction, good for virtual screening.[4][5]
GOLD (CCDC) Genetic algorithmEmpirical (GoldScore, ChemScore)Excellent for handling ligand and protein flexibility.[4][5]
DOCK Incremental constructionForce-field based (AMBER)One of the pioneering docking programs, highly customizable.[4][6]
AutoDock Vina Lamarckian genetic algorithmEmpiricalWidely used, open-source, and computationally efficient.[7]
FlexX Incremental constructionEmpiricalGood at handling ligand flexibility.[8]

Workflow for a Validated Docking Experiment:

The following diagram illustrates a robust workflow for performing and internally validating a docking experiment.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Internal Validation ligand_prep Ligand Preparation (3D, Tautomers, Conformers) define_site Define Binding Site ligand_prep->define_site receptor_prep Receptor Preparation (PDB, Cleaning, Protonation) receptor_prep->define_site run_docking Run Docking (e.g., Glide, GOLD) define_site->run_docking pose_analysis Pose Analysis (Clustering, Interactions) run_docking->pose_analysis rescoring Re-scoring (e.g., MM/GBSA) pose_analysis->rescoring redocking Redocking of Known Ligand (RMSD < 2Å) rescoring->redocking

Caption: A validated computational docking workflow.

A crucial internal validation step is redocking , where a known co-crystallized ligand is removed from the protein's binding site and then docked back in.[9] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7][9]

Part 2: Experimental Validation: Grounding Predictions in Reality

Computational predictions, no matter how sophisticated, remain hypotheses until they are confirmed by experimental data.[1] A multi-pronged approach using orthogonal experimental techniques is the gold standard for validating docking models.

Structural Validation: Visualizing the Interaction

The most direct and definitive way to validate a docking pose is to determine the crystal structure of the protein-ligand complex.

X-ray Crystallography:

X-ray crystallography provides high-resolution, three-dimensional information about the atomic coordinates of both the protein and the bound ligand.[10][11] This allows for a direct comparison between the predicted docking pose and the actual binding mode.[10]

Experimental Protocol for X-ray Crystallography:

  • Protein Expression and Purification: Express and purify a sufficient quantity of the target protein.

  • Crystallization: Screen for conditions that induce the formation of well-ordered protein crystals.

  • Ligand Soaking or Co-crystallization: Introduce the ligand to the protein crystals (soaking) or crystallize the protein in the presence of the ligand (co-crystallization).

  • Data Collection: Expose the protein-ligand crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the protein-ligand complex.

A successful validation is achieved when the experimentally determined ligand pose closely matches the predicted docking pose.

Biophysical Validation: Quantifying the Binding Affinity

While structural methods validate the binding mode, biophysical techniques are essential for validating the predicted binding affinity.

Isothermal Titration Calorimetry (ITC):

ITC is considered the "gold standard" for measuring the thermodynamics of binding interactions.[12] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]

Experimental Protocol for ITC:

  • Sample Preparation: Prepare solutions of the protein and ligand in the same buffer to minimize heats of dilution.[13] The ligand is typically at a 10-fold higher concentration than the protein.[12]

  • Titration: The ligand solution is incrementally injected into the protein solution in the calorimeter cell.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that measures the binding kinetics (association and dissociation rates) of a ligand to an immobilized protein in real-time.[14][15] This provides valuable information about the dynamics of the interaction.

Experimental Protocol for SPR:

  • Protein Immobilization: The target protein is immobilized on a sensor chip.

  • Ligand Injection: A solution of the ligand is flowed over the sensor surface.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is measured.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined, from which the binding affinity (KD) can be calculated (KD = koff / kon).

The following diagram illustrates the workflow for the experimental validation of a computational hit.

experimental_validation cluster_input Input cluster_validation Experimental Validation cluster_output Output docking_hit Top-Ranked Docking Pose (Methanone Derivative) structural_val Structural Validation (X-ray Crystallography) docking_hit->structural_val biophysical_val Biophysical Validation (ITC, SPR) docking_hit->biophysical_val validated_pose Validated Binding Pose structural_val->validated_pose binding_affinity Binding Affinity (KD) biophysical_val->binding_affinity

Caption: Experimental validation workflow for a docking hit.

Part 3: Data Synthesis and Interpretation: A Holistic View

The true power of this validation guide lies in the synthesis of computational and experimental data. A successful validation campaign will demonstrate a strong correlation between the predicted and experimental results.

Comparative Data Summary:

Validation MethodComputational PredictionExperimental ResultInterpretation
Binding Pose Docking pose of Methanone derivativeCrystal structure of protein-ligand complexA low RMSD between the two confirms the accuracy of the docking protocol.
Binding Affinity Docking Score (e.g., -10 kcal/mol)ITC/SPR KD (e.g., 500 nM)A good correlation between the ranking of docking scores and experimental affinities for a series of compounds validates the scoring function.

It is important to note that a perfect correlation is rare. Discrepancies between computational predictions and experimental results can provide valuable insights into the limitations of the model and can guide further optimization of the docking protocol.

Conclusion: A Commitment to Scientific Rigor

The validation of computational docking models is a cornerstone of modern, efficient, and reliable drug discovery. By integrating a self-validating computational workflow with orthogonal experimental techniques, researchers can move beyond mere prediction to a deeper, more accurate understanding of molecular recognition. The case of Methanone, (5-bromo-2-fluorophenyl)-1H-pyrrol-2-yl-, while hypothetical in its specific interactions, serves as a practical template for the rigorous validation of any novel ligand-protein system. This commitment to scientific integrity ensures that computational tools are used to their full potential, accelerating the discovery of new therapeutics.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from [Link]

  • TA Instruments. Isothermal Titration Calorimeters - Affinity ITC. Retrieved from [Link]

  • Nicoya. (2017, October 10). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • SciSpace. Comparative Performance of Several Flexible Docking Programs and Scoring Functions. Retrieved from [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • Nicoya. Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment? Retrieved from [Link]

  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Wikipedia. Isothermal titration calorimetry. Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Oxford Academic. (2014, August 1). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]

  • Royal Society of Chemistry. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]

  • ACS Publications. (2003, December 31). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Retrieved from [Link]

  • PubMed. (2010, August 15). Evaluation of the performance of four molecular docking programs on a diverse set of protein-ligand complexes. Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link]

  • MDPI. (2023, February 24). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. Benchmark comparison of some docking programs applied to or developed... Retrieved from [Link]

  • PMC. Practical Considerations in Virtual Screening and Molecular Docking. Retrieved from [Link]

  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • PMC. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Retrieved from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • Springer Nature Experiments. Protein-Ligand Docking in Drug Design: Performance Assessment and Binding-Pose Selection. Retrieved from [Link]

  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • ACS Publications. (2007, January 19). Diverse, High-Quality Test Set for the Validation of Protein−Ligand Docking Performance. Retrieved from [Link]

  • ACS Publications. (2018, November 26). Validation and Applications of Protein–Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites. Retrieved from [Link]

  • International Union of Crystallography. (2018, March 2). Validation of ligands in macromolecular structures determined by X-ray crystallography. Retrieved from [Link]

  • MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

  • PubMed. X-ray crystallography and computational docking for the detection and development of protein-ligand interactions. Retrieved from [Link]

  • PubMed. (2019, January 7). Validation and Applications of Protein-Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites. Retrieved from [Link]

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